molecular formula C11H12FNO B7844716 1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene

1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene

Cat. No.: B7844716
M. Wt: 193.22 g/mol
InChI Key: FLCHLTQXNFKEPI-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene is an organic compound with the molecular formula C11H12FNO It is a derivative of benzene, featuring a fluorine atom and an isocyanate group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene typically involves the reaction of 1-fluoro-4-(1-hydroxy-2-methylpropyl)benzene with phosgene or a similar reagent to introduce the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

    Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.

Major Products Formed:

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Carbamates: Formed by the reaction of the isocyanate group with alcohols.

    Substituted Benzene Derivatives: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and polymers.

    Biology: Studied for its potential interactions with biological molecules. It may be used in the design of bioactive compounds.

    Medicine: Investigated for its potential use in drug development. The isocyanate group can be used to modify pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is exploited in various applications, such as the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

    4-Fluorophenyl isocyanate: Similar in structure but lacks the additional methylpropyl group.

    1-Isocyanato-4-methylbenzene: Similar but lacks the fluorine atom.

    1-Fluoro-4-isocyanatobenzene: Similar but lacks the methylpropyl group.

Uniqueness: 1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene is unique due to the presence of both the fluorine atom and the isocyanate group on the benzene ring, along with the methylpropyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-fluoro-4-(1-isocyanato-2-methylpropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8(2)11(13-7-14)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCHLTQXNFKEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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